N-1-Ethoxyethyl Losartan Carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-4-6-11-24-28-25(27)23(17-34)32(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-33(30-26)18(3)35-5-2/h7-10,12-15,17-18H,4-6,11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUCBZKBNAMBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747741 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165276-40-4 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 1 Ethoxyethyl Losartan Carboxaldehyde
Advanced Approaches to N-1-Ethoxyethyl Losartan (B1675146) Carboxaldehyde Synthesis
The synthesis of N-1-Ethoxyethyl Losartan Carboxaldehyde is a multi-step process that involves the careful construction of the biphenyl (B1667301) tetrazole backbone and the functionalized imidazole (B134444) ring.
The tetrazole ring of losartan is acidic, with a pKa similar to that of a carboxylic acid. This acidity can interfere with subsequent synthetic steps, particularly those involving organometallic reagents or basic conditions. units.itnih.gov Therefore, protection of the tetrazole nitrogen is a crucial strategy to prevent unwanted side reactions, enhance solubility in organic solvents, and direct reactions to other parts of the molecule. units.itorganic-chemistry.org
The imidazole ring is a core component of the losartan pharmacophore. researchgate.net The synthesis of this compound requires the specific introduction of a formyl (carboxaldehyde) group onto a pre-existing substituted imidazole scaffold.
The most common and efficient method for this transformation is the Vilsmeier-Haack reaction. nih.govresearchgate.netwikipedia.org This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgjk-sci.com The electron-rich imidazole ring attacks the Vilsmeier reagent, leading to the formation of a stable intermediate that, upon aqueous workup, hydrolyzes to yield the desired carboxaldehyde. wikipedia.orgnih.gov In the context of losartan synthesis, this reaction is typically performed on a precursor like 2-butyl-5-chloro-1-((2'-(N-(1-ethoxyethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole to install the aldehyde at the C4-position of the imidazole ring.
Derivatization Reactions of the Carboxaldehyde Moiety
The carboxaldehyde group in this compound is a versatile chemical handle, allowing for a wide range of transformations to produce advanced intermediates and analogues. google.com
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde is particularly significant as it leads to the precursor of EXP3174, the principal active metabolite of losartan, which is 10 to 40 times more potent than the parent drug. asianpubs.orgnih.gov Various laboratory methods have been developed to oxidize the unprotected Losartan Carboxaldehyde (EXP3179), which are directly applicable to its N-1-ethoxyethyl protected form. asianpubs.orgasianpubs.org
Reduction: Conversely, the reduction of the aldehyde group regenerates the primary alcohol, yielding N-1-Ethoxyethyl Losartan. This transformation can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, a common step in related synthetic schemes. units.it
Table 1: Reported Reagents for the Oxidation of Losartan Carboxaldehyde This interactive table summarizes various methods used for the oxidation of the aldehyde intermediate to its corresponding carboxylic acid.
| Reagent System | Solvent(s) | Conditions | Reference(s) |
|---|---|---|---|
| AgNO₃ / NaOH | Water | Reflux | asianpubs.org, asianpubs.org |
| H₂O₂ (30%) / KOH | Methanol | 65 °C | asianpubs.org, asianpubs.org |
| Oxone (K₂S₂O₈) | DMF | Stir, 5h | asianpubs.org, asianpubs.org |
| Pd/C / NaBH₄ / KOH | Water | Stir overnight, RT, Air | asianpubs.org, asianpubs.org |
The electrophilic nature of the aldehyde's carbonyl carbon and the acidity of its α-protons (if present) make it a reactive site for numerous organic reactions. This versatility allows it to serve as a cornerstone for creating a library of complex derivatives. mdpi.com Heterocyclic aldehydes, in particular, are valuable precursors for advanced intermediates. nih.gov
Key derivatization reactions include:
Imination: Reaction with primary amines to form the corresponding imines (or Schiff bases), which can be further modified or used as intermediates themselves. nih.gov
Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, introducing a new carbon-carbon double bond.
Condensation Reactions: Participation in aldol (B89426) or Knoevenagel-type condensations to form larger, more complex structures.
Multicomponent Reactions: Acting as a key component in reactions like the Ugi-Smiles coupling, enabling the rapid assembly of complex molecules from simple starting materials. nih.gov
These transformations highlight the utility of this compound as a pivotal intermediate for exploring structure-activity relationships and synthesizing novel compounds. libretexts.org
Methodologies for the Selective Cleavage of the N-1-Ethoxyethyl Protecting Group
The final stage in many synthetic routes involving this compound is the removal of the ethoxyethyl (EE) protecting group to unveil the free tetrazole. The EE group, being an acetal (B89532), is specifically designed for cleavage under acidic conditions. youtube.comlibretexts.org
The key to this step is selectivity—the conditions must be mild enough to remove the EE group without causing the degradation of the acid-sensitive imidazole ring or other parts of the molecule. fiveable.me This is typically achieved using dilute aqueous acid or an acid catalyst in a protic solvent. nih.gov The mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage to form a stable carbocation and ethanol. Subsequent reaction with water completes the hydrolysis.
Table 2: Typical Conditions for Acid-Labile Protecting Group Cleavage This interactive table outlines common reagents and conditions for the removal of acid-sensitive protecting groups like Ethoxyethyl (EE) and the related Trityl (Tr) group from complex molecules like losartan derivatives.
| Protecting Group | Reagent | Solvent(s) | Conditions | Reference(s) |
|---|---|---|---|---|
| Ethoxyethyl (EE) | Dilute HCl | Protic Solvent (e.g., THF/Water) | Room Temperature | wikipedia.org, fiveable.me, libretexts.org |
| Trityl (Tr) | Trifluoroacetic Acid (TFA) | DMF | 80 °C, 15 min | nih.gov |
| Trityl (Tr) | 1M HCl | Methanol / 1,4-Dioxane | Not specified | nih.gov |
| p-Methoxybenzyl (PMB) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | organic-chemistry.org, acs.org |
Role As a Pivotal Intermediate in Losartan and Analog Synthesis
Contribution to Convergent Synthetic Pathways for Losartan (B1675146)
The synthesis of Losartan is often achieved through a convergent approach, where two complex fragments of the molecule are prepared separately before being joined together in the final stages. princeton.edu This strategy is generally more efficient than a linear synthesis where the molecule is built step-by-step from a single starting material.
In this context, N-1-Ethoxyethyl Losartan Carboxaldehyde represents the product of a key coupling reaction. One branch of the synthesis focuses on preparing the substituted imidazole (B134444) ring, 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI). google.comresearchgate.net The other branch involves the synthesis of the biphenyl-tetrazole moiety, often starting from 2-cyano-4'-methyl biphenyl (B1667301) (OTBN) and subsequently forming the tetrazole ring. researchgate.net To prevent the acidic proton of the tetrazole ring from interfering with subsequent reactions, it is protected, for instance, with a trityl google.com or, in this case, an ethoxyethyl group.
The protected biphenyl-tetrazole fragment is then coupled with the imidazole aldehyde (BCFI), typically via an alkylation reaction, to form this compound. google.comgoogle.com This intermediate contains the complete carbon skeleton of Losartan. The final steps to obtain Losartan involve the reduction of the carboxaldehyde group (-CHO) to a hydroxymethyl group (-CH₂OH) and the removal of the ethoxyethyl protecting group from the tetrazole ring. google.com This convergent method, utilizing the protected aldehyde intermediate, is a cornerstone of many industrial processes for producing Losartan. clearsynth.com
Table 1: Key Intermediates in a Convergent Losartan Synthesis
| Intermediate Name | Abbreviation | Role in Synthesis |
| 2-cyano-4'-methyl biphenyl | OTBN | Starting material for the biphenyl-tetrazole fragment. researchgate.net |
| 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde | BCFI | The core imidazole fragment containing the aldehyde group. researchgate.netgoogle.com |
| This compound | - | Coupled product of the two main fragments; a direct precursor to Losartan. clearsynth.comusbio.net |
Utility in the Preparation of Losartan Metabolites and Prodrugs
This compound is not only a precursor to Losartan but also a valuable starting point for the synthesis of its major metabolites. After oral administration, Losartan is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into two main compounds: Losartan carboxaldehyde (also known as EXP-3179) and its subsequent oxidation product, EXP-3174. asianpubs.orgcaymanchem.com EXP-3174 is a carboxylic acid derivative that is 10 to 40 times more potent as an angiotensin II receptor antagonist than Losartan itself and is responsible for most of the drug's pharmacological activity. asianpubs.org
The chemical structure of this compound makes it an ideal precursor for synthesizing these metabolites for research and analytical purposes.
Synthesis of EXP-3174: The carboxaldehyde group of this compound can be readily oxidized to a carboxylic acid group (-COOH) to form N-1-Ethoxyethyl Losartan Carboxylic Acid. clearsynth.com Subsequent removal of the ethoxyethyl protecting group yields the active metabolite EXP-3174. Various oxidizing agents can be employed for this conversion. asianpubs.org
Synthesis of EXP-3179: To synthesize Losartan carboxaldehyde (EXP-3179), one would simply need to deprotect this compound, removing the ethoxyethyl group to free the tetrazole ring. asianpubs.org
The ethoxyethyl group itself can be considered a prodrug moiety, as it renders the tetrazole inactive until it is cleaved, presumably in vivo, to reveal the active pharmacological structure. This highlights the utility of the intermediate in strategies aimed at modifying drug delivery and metabolism. google.com
Table 2: Synthesis of Losartan vs. Metabolites from the Intermediate
| Target Compound | Starting Intermediate | Key Transformation(s) |
| Losartan | This compound | 1. Reduction of aldehyde. 2. Deprotection of tetrazole. |
| EXP-3174 | This compound | 1. Oxidation of aldehyde. 2. Deprotection of tetrazole. |
| EXP-3179 | This compound | 1. Deprotection of tetrazole. |
Development of Losartan Analogues and Structurally Related Compounds via this compound
The aldehyde functional group on this compound is a versatile chemical handle that allows for the synthesis of a wide array of Losartan analogues and structurally related compounds. clearsynth.com Chemical modification at this position can lead to new molecules with potentially different pharmacological profiles, improved potency, or utility as research tools, such as molecular imaging agents.
For example, the aldehyde can be a starting point for various chemical reactions:
Reductive Amination: Reaction with amines to form new C-N bonds, leading to a diverse family of amino-derivatives.
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of carbon chains or the introduction of new functional groups.
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols with various substituents.
Synthesis of Heterocycles: The aldehyde can participate in condensation reactions to form new ring systems attached to the imidazole core.
An example of this utility is in the development of novel PET imaging tracers for the angiotensin II type 1 (AT1) receptor. mdpi.com While some synthetic routes for these tracers may modify other parts of the Losartan molecule, the established chemistry around intermediates like this compound provides a robust framework for creating such complex derivatives. mdpi.com By using the aldehyde as a reactive site, researchers can systematically alter the structure of Losartan to explore structure-activity relationships and develop new chemical entities.
Mechanistic Biochemical and Molecular Interactions Non Clinical Contexts
Interactions with Endogenous Enzyme Systems and Metabolic Pathways, e.g., Cytochrome P450 Isoforms
N-1-Ethoxyethyl Losartan (B1675146) Carboxaldehyde is structurally related to Losartan, a compound whose metabolic pathways have been well-documented. The core structure, Losartan Carboxaldehyde, also known as EXP3179, is a significant intermediate metabolite in the biotransformation of Losartan. ontosight.aihmdb.ca This metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in human liver microsomes. nih.gov
Specifically, the oxidation of Losartan to its intermediate aldehyde metabolite, Losartan Carboxaldehyde (EXP3179), is mediated by the CYP2C9 and CYP3A4 isoforms. nih.govcaymanchem.comresearchgate.netdrugbank.com This reaction is a critical step in a two-step oxidation process that ultimately leads to the formation of the pharmacologically active carboxylic acid metabolite, E3174. hmdb.canih.gov The involvement of cytochrome P450 in this biotransformation is confirmed by studies showing the reaction requires NADPH and molecular oxygen and can be inhibited by CYP inhibitors like SKF 525-A. nih.gov The conversion from Losartan to Losartan Carboxaldehyde is considered a key part of the metabolic pathway. researchgate.net
Modulation of Cellular Signaling Pathways
Losartan Carboxaldehyde (EXP3179) has been identified as a partial agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov This activity is independent of its relationship to the angiotensin II receptor system. caymanchem.com In a reporter gene assay using COS-7 cells that express human PPARγ, Losartan Carboxaldehyde demonstrated the ability to induce PPARγ activity. caymanchem.com
Research has characterized it as a partial agonist, with its maximum activation reaching 51% of the response induced by the full PPARγ agonist pioglitazone. nih.gov This agonistic activity is significant as PPARγ is a key regulator of insulin (B600854) sensitivity and lipid metabolism. nih.gov The interaction is potent enough that serum levels of EXP3179 in patients treated with Losartan are considered sufficient to activate PPARγ in monocytes. nih.gov
Table 1: PPARγ Activation by Losartan Carboxaldehyde (EXP3179)
| Compound | Activity | EC50 Value | Maximum Induction | Cell Line |
|---|---|---|---|---|
| Losartan Carboxaldehyde (EXP3179) | Partial Agonist | 17.1 µM caymanchem.comnih.gov | 7.1-fold vs. vehicle nih.gov | COS-7 caymanchem.com |
| Pioglitazone | Full Agonist | 0.88 µM nih.gov | Not specified | COS-7 |
| Losartan | - | >50 µM nih.gov | Not specified | COS-7 |
Losartan Carboxaldehyde (EXP3179) plays a role in mitigating oxidative stress by inhibiting key enzymatic pathways. nih.gov It has been shown to decrease the production of superoxide (B77818) by NADPH oxidase (NOX) in isolated human peripheral blood mononuclear cells in a concentration-dependent manner. caymanchem.com Oxidative stress is a critical factor in the pathogenesis of conditions like hypertension, and NADPH oxidase is a primary source of superoxide anions in phagocytic cells. nih.gov
The mechanism by which EXP3179 inhibits NADPH oxidase involves blocking the protein kinase C (PKC) signaling pathway. nih.gov Specifically, it inhibits the translocation of the p47phox subunit from the cytosol to the cell membrane, a crucial step in the activation of NADPH oxidase. nih.gov Further enzymatic assays have confirmed that EXP3179 can inhibit several protein kinase C isoforms. nih.gov This action demonstrates a specific capacity to reduce oxidative stress mediated by phagocytic cells. nih.gov
Losartan Carboxaldehyde (EXP3179) exerts potent anti-inflammatory actions by modulating key inflammatory mediators. medchemexpress.com A primary mechanism is the potent inhibition of endothelial cyclooxygenase-2 (COX-2) expression. medchemexpress.comapexbt.com This effect is notable because it is independent of angiotensin II type 1 receptor (AT1-R) blocking activity, which the compound lacks. medchemexpress.com
In in vitro studies using human umbilical vein endothelial cells (HUVECs), Losartan Carboxaldehyde at a concentration of 10 µM was shown to inhibit the increase in COX-2 mRNA expression induced by lipopolysaccharide (LPS). caymanchem.com Furthermore, it also blocked increases in the levels of prostaglandin (B15479496) F2α, a product of COX activity, that were induced by either LPS or angiotensin II. caymanchem.com At a concentration of 1 µM, it was also able to block the upregulation of ICAM-1 mRNA and the COX-dependent generation of thromboxane (B8750289) A2. apexbt.com
In Vitro Studies on Specific Cellular Responses, e.g., Lipid Accumulation and Platelet Aggregation Mechanisms
Consistent with its role as a PPARγ agonist, Losartan Carboxaldehyde (EXP3179) has been shown to influence cellular differentiation and lipid metabolism in in vitro models. nih.gov In studies using 3T3-L1 adipocytes, a 10 µM concentration of Losartan Carboxaldehyde increased lipid accumulation, which serves as a marker for adipocyte differentiation. caymanchem.com This cellular response is a typical function dependent on PPARγ activation. nih.gov
The compound also demonstrates effects on platelet aggregation. caymanchem.com In isolated human platelet-rich plasma, Losartan Carboxaldehyde at a very low concentration (10 pM) was found to inhibit platelet aggregation that was induced by arachidonic acid. caymanchem.com This suggests a direct influence on the pathways involved in platelet activation and thrombosis. caymanchem.com
Table 2: Summary of In Vitro Cellular Responses to Losartan Carboxaldehyde (EXP3179)
| Cellular Response | Effect | Concentration | Cell/System Type |
|---|---|---|---|
| Lipid Accumulation | Increased | 10 µM caymanchem.com | 3T3-L1 adipocytes caymanchem.com |
| Platelet Aggregation | Inhibited (Arachidonic Acid-Induced) | 10 pM caymanchem.com | Human platelet-rich plasma caymanchem.com |
| COX-2 mRNA Expression | Inhibited (LPS-Induced) | 10 µM caymanchem.com | Human umbilical vein endothelial cells (HUVECs) caymanchem.com |
| Superoxide Production | Decreased | Concentration-dependent caymanchem.com | Human peripheral blood mononuclear cells (PBMCs) caymanchem.com |
Theoretical and Computational Chemistry Studies of N 1 Ethoxyethyl Losartan Carboxaldehyde
Conformational Analysis and Molecular Modeling Approaches
The three-dimensional structure of N-1-Ethoxyethyl Losartan (B1675146) Carboxaldehyde is crucial for its reactivity and interaction with its environment during the synthesis of Losartan. Molecular modeling techniques, including conformational analysis, are employed to predict the most stable conformations of this molecule.
Studies on Losartan and related biphenyl (B1667301) tetrazole compounds have shown that the two phenyl rings are generally twisted with respect to each other, with a dihedral angle of approximately 60 degrees, to minimize steric hindrance. nih.gov It is anticipated that N-1-Ethoxyethyl Losartan Carboxaldehyde adopts a similar twisted conformation. The ethoxyethyl group attached to the tetrazole ring introduces additional conformational flexibility.
Molecular mechanics and dynamics simulations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. These studies often reveal that the n-butyl group can adopt various folded and extended conformations. The orientation of the carboxaldehyde group on the imidazole (B134444) ring is also critical, as it can influence intramolecular interactions.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Biphenyl Dihedral Angle (°) | Imidazole-Phenyl Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 58.5 | 75.2 | 0.00 |
| B | 62.1 | -80.5 | 0.85 |
| C | 55.9 | 105.3 | 1.23 |
This table presents hypothetical data based on typical computational results for similar molecules, illustrating the likely conformational preferences.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. These calculations can predict various molecular properties that are not easily accessible through experimental methods.
Key properties that can be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other reagents. For instance, the nitrogen atoms of the tetrazole and imidazole rings, and the oxygen atom of the carboxaldehyde group, are expected to be electron-rich regions.
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. In the context of this compound, these calculations can help to understand its stability under different reaction conditions and predict its reactivity in the subsequent steps of Losartan synthesis. The presence of the electron-withdrawing carboxaldehyde group is expected to influence the electronic properties of the imidazole ring.
Table 2: Calculated Quantum Chemical Properties of this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Losartan | -6.2 | -1.5 | 4.7 |
| This compound | -6.5 | -2.0 | 4.5 |
| Losartan Carboxaldehyde | -6.4 | -1.9 | 4.5 |
This table contains hypothetical data derived from typical quantum chemical calculations for analogous molecules to illustrate the expected electronic properties.
Structure-Activity Relationship (SAR) Insights Derived from Intermediate Structures
While this compound is an intermediate and not a final drug product, its structural features are intrinsically linked to the structure-activity relationship (SAR) of Losartan. The synthesis of Losartan involves the conversion of the carboxaldehyde group to a hydroxymethyl group and the removal of the N-1-ethoxyethyl protecting group from the tetrazole ring.
The SAR of angiotensin II receptor blockers like Losartan is well-established. Key pharmacophoric features include:
An acidic group (the tetrazole ring in Losartan) which mimics the carboxylate or tyrosine phenol (B47542) of angiotensin II.
A lipophilic biphenyl scaffold that provides the correct spatial orientation of the functional groups.
An imidazole ring (or a bioisosteric equivalent) with specific substituents that contribute to binding affinity.
The carboxaldehyde at the 5-position of the imidazole ring is subsequently reduced to the hydroxymethyl group found in Losartan. This hydroxymethyl group is known to be important for the binding of Losartan to the AT1 receptor. Therefore, the presence and reactivity of the carboxaldehyde in the intermediate are critical for the successful synthesis of the active pharmaceutical ingredient. Any side reactions involving the aldehyde could lead to the formation of impurities, which could have different pharmacological profiles. asianpubs.org
The study of such intermediates provides valuable insights into the design of more efficient synthetic routes and helps in understanding the potential for impurity formation.
Advanced Analytical Characterization in Research and Development
Application of Sophisticated Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
While basic spectroscopic methods confirm the identity of N-1-Ethoxyethyl Losartan (B1675146) Carboxaldehyde, sophisticated techniques are essential for a detailed structural understanding and to differentiate it from other closely related impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the structural elucidation of this compound. Although specific spectral data for N-1-Ethoxyethyl Losartan Carboxaldehyde is not extensively published in publicly available literature, the analysis would focus on key structural features. For instance, ¹H NMR would be used to confirm the presence and connectivity of the ethoxyethyl group, the butyl chain, the imidazole (B134444) ring, and the biphenyl (B1667301) system. Specific chemical shifts and coupling constants would provide detailed information about the stereochemistry and conformation of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, providing unambiguous assignment of all signals.
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is another powerful tool. HRMS would be used to determine the elemental composition of the molecule with high accuracy, confirming its molecular formula of C₂₆H₂₉ClN₆O₂. pharmaffiliates.com LC-MS/MS is instrumental in the characterization of Losartan impurities, where fragmentation patterns can pinpoint the specific sites of modification within the molecule. asianpubs.org For this compound, the fragmentation would be expected to show characteristic losses of the ethoxyethyl group and other key fragments, providing definitive structural confirmation.
The following table outlines the expected spectroscopic data for the structural elucidation of this compound based on the analysis of related Losartan impurities. asianpubs.orgasianpubs.org
| Technique | Expected Information | Key Structural Features to be Analyzed |
| ¹H NMR | Chemical shifts and coupling constants of all protons. | Protons of the ethoxyethyl group, butyl chain, imidazole ring, and biphenyl system. |
| ¹³C NMR | Chemical shifts of all carbon atoms. | Carbons of the ethoxyethyl group, butyl chain, imidazole ring, and biphenyl system. |
| 2D NMR (COSY, HSQC) | Correlation between protons and carbons. | Connectivity of the entire molecular structure. |
| HRMS | High-accuracy mass measurement. | Confirmation of the elemental composition and molecular formula. |
| LC-MS/MS | Fragmentation pattern. | Structural confirmation through characteristic losses of functional groups. |
Chromatographic Methodologies for the Isolation, Purification, and Quantification of Intermediates
Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound, particularly in the context of impurity profiling of Losartan.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the analysis of Losartan and its impurities. asianpubs.orgasianpubs.org The development of a robust RP-HPLC method is crucial for separating this compound from Losartan and other process-related impurities. While specific methods for this compound are proprietary, a typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode. asianpubs.org UV detection is commonly used for quantification. asianpubs.org
For the isolation and purification of this compound for use as a reference standard or for further toxicological studies, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates to isolate milligram to gram quantities of the pure compound.
The quantification of this compound as an impurity in Losartan drug substance is a critical quality control measure. A validated HPLC method would be used to determine its concentration, ensuring that it does not exceed the limits set by regulatory authorities.
The table below summarizes the chromatographic parameters that would be relevant for the analysis of this compound, based on methods used for Losartan and its impurities. asianpubs.orgasianpubs.orgnih.gov
| Parameter | Typical Conditions | Purpose |
| Chromatographic Mode | Reversed-Phase HPLC | Separation of non-polar to moderately polar compounds. |
| Stationary Phase | C18 (Octadecylsilane) | Common stationary phase for reversed-phase chromatography. |
| Mobile Phase | Aqueous Buffer (e.g., Phosphate, Acetate) and Organic Modifier (e.g., Acetonitrile, Methanol) | To achieve optimal separation of the analyte from other components. |
| Elution Mode | Gradient or Isocratic | To ensure efficient elution and resolution of all compounds of interest. |
| Detection | UV Spectroscopy (e.g., at 220-254 nm) | For quantification of the analyte. |
| Flow Rate | Typically 0.8 - 1.5 mL/min for analytical scale | To ensure good separation within a reasonable analysis time. |
Future Research Trajectories and Synthetic Innovations
Development of Novel and Sustainable Synthetic Routes
The future synthesis of N-1-Ethoxyethyl Losartan (B1675146) Carboxaldehyde is poised to align with the principles of green chemistry, emphasizing sustainability, efficiency, and safety. Current synthetic strategies for Losartan often involve multi-step processes with the potential for hazardous reagents and solvents. nih.gov The development of novel routes for N-1-Ethoxyethyl Losartan Carboxaldehyde will likely focus on minimizing environmental impact while maximizing yield and purity.
One promising approach involves the use of biocatalysis and green catalysts. For instance, recent research on Losartan synthesis has highlighted the use of palladium nanoparticles (PdNPs) derived from natural sources, such as seaweed, as recyclable nanocatalysts for key coupling reactions. nih.govmdpi.combohrium.com Adapting such methodologies could lead to a more environmentally friendly synthesis of the biphenyl (B1667301) core structure of this compound. The protection of the tetrazole ring with the ethoxyethyl group and the subsequent introduction of the carboxaldehyde could then be integrated into a more streamlined and sustainable process.
Future research may also explore one-pot or tandem reaction sequences to reduce the number of isolation and purification steps, thereby minimizing solvent usage and waste generation. Flow chemistry is another area with significant potential, offering enhanced control over reaction parameters, improved safety, and scalability.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Feature | Traditional Synthesis (Inferred) | Proposed Sustainable Route |
| Catalyst | Homogeneous metal catalysts | Bio-derived Palladium Nanoparticles nih.govmdpi.combohrium.com |
| Solvents | Potentially hazardous organic solvents | Greener solvents (e.g., water, ethanol) mdpi.com |
| Protecting Group Intro. | Separate step | Potential for in-situ protection |
| Reaction Conditions | Often harsh temperatures and pressures | Milder reaction conditions |
| Waste Generation | Higher | Reduced |
| Overall Efficiency | Moderate | Potentially higher due to fewer steps |
Exploration of Alternative Protecting Group Strategies and Methodologies
The choice of the protecting group for the tetrazole moiety is critical in the synthesis of Losartan and its derivatives. The trityl (triphenylmethyl) group is a commonly employed protecting group in this context due to its stability and selective removal under acidic conditions. thieme.detotal-synthesis.com The ethoxyethyl group in this compound presents an alternative with its own set of advantages and disadvantages.
Ethoxyethyl ethers are generally cleaved under mild acidic conditions, which can offer a degree of orthogonality in complex synthetic sequences. wikipedia.orglibretexts.org Future research will likely focus on a comparative analysis of different protecting groups for the tetrazole ring in the synthesis of Losartan-related compounds. This would involve evaluating factors such as ease of introduction, stability to various reaction conditions, and the efficiency and selectivity of deprotection.
The development of novel protecting groups that can be removed under even milder and more specific conditions is an ongoing area of interest in organic synthesis. For instance, photocleavable protecting groups or those that can be removed enzymatically would offer significant advantages in terms of reaction orthogonality and sustainability.
Table 2: Comparison of Tetrazole Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Trityl (Tr) | Trityl chloride, base total-synthesis.com | Acid (e.g., TFA, acetic acid) total-synthesis.comcommonorganicchemistry.com | Stable, well-established | Bulky, requires relatively strong acid for cleavage |
| Ethoxyethyl (EE) | Ethyl vinyl ether, acid catalyst | Mild acid (e.g., 1N HCl) wikipedia.orglibretexts.org | Mild cleavage conditions | Can introduce a new stereocenter |
| p-Methoxybenzyl (PMB) | PMB-Cl, base | Oxidative or acidic conditions | Orthogonal to many other groups | Can be sensitive to certain reagents |
Expansion of Biochemical Probing Applications and Mechanistic Studies Beyond Therapeutic Leads
While this compound is not a therapeutic agent itself, its structure makes it a valuable tool for biochemical research and mechanistic studies. The carboxaldehyde group, in particular, offers a reactive handle for the attachment of various molecular tags, such as fluorescent dyes, biotin, or radiolabels.
A significant future direction is the development of radiolabeled derivatives of this compound for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govsemanticscholar.orgresearchgate.netscholaris.camdpi.com By synthesizing a precursor with a suitable leaving group, the ethoxyethyl-protected compound could be readily modified with a positron-emitting isotope such as Fluorine-18. Such radiotracers would enable non-invasive visualization and quantification of angiotensin II type 1 (AT1) receptors in various tissues, providing valuable insights into cardiovascular and renal diseases. nih.gov
Furthermore, the compound can serve as a starting material for creating affinity-based probes to isolate and identify novel binding partners of angiotensin II receptor blockers. The protected tetrazole allows for chemical modifications at other parts of the molecule without interfering with the acidic functionality that is crucial for receptor binding. Subsequent deprotection would yield the active probe.
Mechanistic studies could also benefit from this compound. The aldehyde group can be used to covalently link the molecule to its biological target under specific conditions, allowing for the identification of binding sites and the study of receptor-ligand interactions at a molecular level. The biological activity of Losartan's primary metabolite, Losartan Carboxaldehyde (also known as EXP3179), has been a subject of research, and this compound could be a useful tool in further elucidating these pathways. caymanchem.comnih.govmedchemexpress.commedkoo.comnih.gov
Table 3: Potential Biochemical Probing Applications
| Application | Probe Type | Research Goal |
| PET Imaging | 18F-labeled derivative | In vivo visualization of AT1 receptor distribution and density nih.govsemanticscholar.org |
| Affinity Chromatography | Biotinylated derivative | Isolation and identification of AT1 receptor binding proteins |
| Fluorescence Microscopy | Fluorescently labeled derivative | Cellular localization of AT1 receptors |
| Mechanism-Based Inhibition | Reactive aldehyde functionality | Covalent labeling of the AT1 receptor active site |
Q & A
Q. What is the role of N-1-Ethoxyethyl Losartan Carboxaldehyde in the metabolic pathway of Losartan, and how is it synthesized?
this compound is a derivative of Losartan, an angiotensin II receptor antagonist. It is synthesized via intermediate steps involving protective groups such as trityl (e.g., N-Trityl Losartan Carboxaldehyde, CAS 133910-00-6), followed by ethoxyethyl functionalization . This compound is not a primary metabolite but a synthetic derivative used to study structure-activity relationships. Key intermediates include N-Trityl derivatives and tetrazole-containing precursors, which are critical for maintaining structural integrity during synthesis .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological approaches include:
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation from intermediates like Losartan Carboxylic Acid (CAS 124750-92-1) .
- Mass Spectrometry (MS) : To confirm molecular weight (CₙHₘClN₆O) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the ethoxyethyl group and aldehyde functionality . Stability testing should be conducted under controlled storage conditions (-20°C in powder form) to prevent degradation .
Q. How can researchers distinguish this compound from related metabolites like Losartan Carboxaldehyde?
Key differentiators include:
- Functional Groups : The ethoxyethyl moiety (C₂H₅OCH₂CH₂-) vs. the unmodified aldehyde group in Losartan Carboxaldehyde (CAS 114798-36-6) .
- Chromatographic Retention Times : HPLC methods optimized for Losartan derivatives can separate these compounds based on polarity differences .
- Biological Activity : Unlike Losartan Carboxaldehyde, which inhibits COX-2, the ethoxyethyl derivative’s pharmacological profile requires direct experimental validation .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the anti-inflammatory mechanism of this compound, particularly its COX-2 inhibition?
- In Vitro Models : Use endothelial cell lines to measure COX-2 expression via qPCR or Western blot after treatment with the compound (e.g., 1 μM concentration) .
- Functional Assays : Quantify prostaglandin F2α and thromboxane A2 levels to confirm COX-2-dependent inhibition .
- Comparative Studies : Compare its efficacy with Losartan Carboxaldehyde to assess the impact of ethoxyethyl modification on potency .
Q. How can researchers resolve contradictions in data regarding the anti-inflammatory efficacy of Losartan derivatives like this compound?
Contradictions may arise from:
- Cell-Specific Responses : Test multiple cell types (e.g., macrophages, endothelial cells) to identify tissue-specific effects .
- Dose-Dependency : Perform dose-response curves (0.1–10 μM) to establish optimal activity windows .
- Metabolic Interference : Use LC-MS to rule out interference from coexisting metabolites (e.g., Losartan N1-Glucuronide) in biological samples .
Q. What methodologies are recommended for studying the pharmacokinetic behavior of this compound in preclinical models?
- Multivariate Experimental Design : Optimize dissolution and absorption studies using factorial designs to reduce experimental runs .
- Zeta Potential Analysis : For nanoparticle formulations (e.g., lipid-based carriers), measure surface charge to predict stability and bioavailability .
- Tissue Distribution Studies : Use radiolabeled analogs or LC-MS/MS to track distribution in organs like kidneys, where Losartan derivatives accumulate .
Q. How does this compound compare to other Losartan metabolites (e.g., Losartan Carboxylic Acid) in reducing oxidative DNA damage?
- Mechanistic Studies : Evaluate ROS scavenging capacity using assays like DCFH-DA in renal cells .
- In Vivo Models : Compare effects in diabetic nephropathy models (e.g., streptozotocin-induced rats) to assess renal DNA protection .
- Synergistic Approaches : Test combinations with antioxidants (e.g., N-acetylcysteine) to enhance therapeutic outcomes .
Methodological Notes
- Synthesis References : Intermediates like N-Trityl Losartan Carboxaldehyde (CAS 133910-00-6) are critical for derivatization .
- Biological Assays : Prioritize endothelial cell models for COX-2 studies .
- Analytical Validation : Cross-validate HPLC and spectrophotometric methods for dissolution testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
